![molecular formula C15H11F4NO B5751037 N-(2-ethylphenyl)-2,3,4,5-tetrafluorobenzamide](/img/structure/B5751037.png)
N-(2-ethylphenyl)-2,3,4,5-tetrafluorobenzamide
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Overview
Description
N-(2-ethylphenyl)-2,3,4,5-tetrafluorobenzamide, also known as EF-TFM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EF-TFM is a member of the family of compounds called amides and is characterized by its unique chemical structure, which makes it an ideal candidate for various scientific applications.
Mechanism of Action
N-(2-ethylphenyl)-2,3,4,5-tetrafluorobenzamide works by binding to specific sites on proteins and lipids, which allows researchers to track their movements and interactions. The unique chemical structure of N-(2-ethylphenyl)-2,3,4,5-tetrafluorobenzamide allows it to bind to these sites with high affinity, making it an ideal tool for studying protein and lipid dynamics.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-2,3,4,5-tetrafluorobenzamide has been shown to have minimal effects on the biochemical and physiological processes in cells and tissues. This makes it an ideal tool for studying these processes without interfering with them.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-ethylphenyl)-2,3,4,5-tetrafluorobenzamide is its high specificity and sensitivity, which allows researchers to track protein and lipid dynamics with high precision. However, N-(2-ethylphenyl)-2,3,4,5-tetrafluorobenzamide has some limitations, such as its relatively high cost and limited availability.
Future Directions
There are several future directions for research involving N-(2-ethylphenyl)-2,3,4,5-tetrafluorobenzamide. One potential application is in the field of drug discovery, where N-(2-ethylphenyl)-2,3,4,5-tetrafluorobenzamide could be used to screen potential drug candidates for their ability to bind to specific proteins and lipids. Another potential application is in the field of synthetic biology, where N-(2-ethylphenyl)-2,3,4,5-tetrafluorobenzamide could be used to engineer cells with specific protein and lipid interactions. Additionally, N-(2-ethylphenyl)-2,3,4,5-tetrafluorobenzamide could be used in the development of new diagnostic tools for various diseases. Overall, N-(2-ethylphenyl)-2,3,4,5-tetrafluorobenzamide has significant potential for various scientific applications and is an exciting area of research.
Synthesis Methods
N-(2-ethylphenyl)-2,3,4,5-tetrafluorobenzamide can be synthesized through a multi-step process involving the reaction of 2-ethylphenol with 2,3,4,5-tetrafluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through various techniques such as column chromatography to obtain pure N-(2-ethylphenyl)-2,3,4,5-tetrafluorobenzamide.
Scientific Research Applications
N-(2-ethylphenyl)-2,3,4,5-tetrafluorobenzamide has been extensively studied in various scientific fields due to its unique properties. One of the most significant applications of N-(2-ethylphenyl)-2,3,4,5-tetrafluorobenzamide is in the field of neuroscience, where it is used as a fluorescent probe to study the activity of neurons in the brain. N-(2-ethylphenyl)-2,3,4,5-tetrafluorobenzamide is also used in the field of biochemistry, where it is used to study protein-protein interactions and protein-lipid interactions.
properties
IUPAC Name |
N-(2-ethylphenyl)-2,3,4,5-tetrafluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F4NO/c1-2-8-5-3-4-6-11(8)20-15(21)9-7-10(16)13(18)14(19)12(9)17/h3-7H,2H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEHOBQMCPGZFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2F)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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